molecular formula C24H23F12NOSi B150048 (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine CAS No. 908303-26-4

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine

Cat. No. B150048
M. Wt: 597.5 g/mol
InChI Key: MOHRGTBNEJKFMB-LJQANCHMSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of organic and organometallic compounds is often elucidated using spectroscopic methods and X-ray crystallography. For example, the Ru(III) complex's structure was determined using analytical and spectroscopic studies, including IR, UV-vis, ESI-MS, and advanced (1)H NMR techniques . The Rhodium complex's structure was also determined, likely through similar methods . The molecular structure of (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine would similarly be analyzed using these techniques to understand its three-dimensional conformation and electronic structure.

Chemical Reactions Analysis

The reactivity of organometallic compounds is a key area of interest, as demonstrated by the Rhodium complex's ability to participate in carbonyl arylation and hydrosilylation reactions with high selectivity and efficiency . These reactions are indicative of the types of chemical transformations that might be expected for the compound , suggesting potential reactivity in the formation of carbon-carbon and carbon-silicon bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are closely related to their molecular structure. The conjugated buta-1,3-dienes studied in paper exhibit properties suitable for dyes and pigments, which were analyzed using NMR, mass spectroscopy, and quantum chemical calculations. These techniques provide insights into the stability and electronic properties of the compounds. Similarly, the physical and chemical properties of (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine would be analyzed to understand its potential applications and reactivity.

Scientific Research Applications

Application in Gas-Liquid Chromatography

  • The use of bis(trimethylsilyl)acetamide in silylating lipolysates for gas-liquid chromatography allows the direct injection of the pyridine solution containing the sample and silylating agent onto the column, providing an efficient method for analyzing free fatty acids without the need for converting them into methyl esters. This technique results in sharp chromatographic peaks for silyl esters, demonstrating the utility of trimethylsilyl groups in chromatography processes (Tallent & Kleiman, 1968).

Catalysis and Enantioselective Hydrogenation

  • In enantioselective catalysis, compounds with pyrrolidine rings, such as bis{[2-(methyl-phenyl-oxophosphanyl)-ethyl]phenyl-phosphanyl}pyrrolidines, have been shown to influence enantioselectivity in hydrogenation reactions. This research highlights the importance of stereocenters in the pyrrolidine ring and their lesser but significant impact on the enantioselectivity of catalyzed reactions (Nagel & Roller, 1998).

Synthesis of Pyridine-Based Ligands

  • The synthesis of 2,6-bis(trimethyltin)pyridine and its use in preparing various pyridine-based ligands via Stille-type coupling procedures demonstrates the versatility of pyridine derivatives in supramolecular chemistry. These compounds are pivotal in forming complex structures with potential applications in various scientific fields (Schubert & Eschbaumer, 1999).

Development of Novel Zwitterionic Salts

  • Research on the creation of zwitterionic salts involving 3,5-bis(trifluoromethyl)phenyl and pyrrolidinopyridine showcases their effectiveness as organocatalysts in transesterification reactions. This finding is significant for the field of organic chemistry, particularly in catalysis, offering a mild and effective method for catalyzing such reactions (Ishihara, Niwa, & Kosugi, 2008).

Synthesis of Nitrogen-Containing Polycyclic Delta-Lactones

  • The reaction between pyridine and bis(trimethylsilyl)ketene acetals leading to the formation of functionalized dihydropyridines and bicyclic nitrogen-containing lactones signifies the role of pyrrolidine derivatives in synthesizing complex organic compounds. Such reactions are fundamental in advancing the synthesis of novel organic materials (Rudler, Denise, Parlier, & Daran, 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a volatile compound, it might pose a risk of inhalation. If it is a strong acid or base, it might pose a risk of burns .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has unique catalytic properties, it might be studied for use in various chemical reactions .

properties

IUPAC Name

[bis[3,5-bis(trifluoromethyl)phenyl]-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F12NOSi/c1-39(2,3)38-20(19-5-4-6-37-19,13-7-15(21(25,26)27)11-16(8-13)22(28,29)30)14-9-17(23(31,32)33)12-18(10-14)24(34,35)36/h7-12,19,37H,4-6H2,1-3H3/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHRGTBNEJKFMB-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)OC([C@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F12NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584872
Record name (2R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine

CAS RN

908303-26-4
Record name (2R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-alpha ,alpha -Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine
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(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine

Citations

For This Compound
1
Citations
PK Shyam, HY Jang - European Journal of Organic Chemistry, 2014 - Wiley Online Library
The tandem reaction of α,β‐unsaturated aldehydes with trimethylsilyl azide and 2,2,6,6‐tetramethylpiperidin‐1‐yloxy in the presence of chiral amines and iron complexes as the …

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